molecular formula C11H14N2O2 B12232788 N-(oxan-4-yl)pyridine-2-carboxamide

N-(oxan-4-yl)pyridine-2-carboxamide

Cat. No.: B12232788
M. Wt: 206.24 g/mol
InChI Key: GRIYPQPTVDTUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxan-4-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring attached to a carboxamide group and an oxan-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with oxan-4-ylamine under specific conditions. One common method involves the use of a condensation reaction, where the carboxylic acid group of pyridine-2-carboxylic acid reacts with the amine group of oxan-4-ylamine to form the carboxamide linkage. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Scientific Research Applications

N-(oxan-4-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of ureolytic bacteria, making it a potential therapeutic agent against infections caused by these bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxan-4-yl)pyridine-2-carboxamide is unique due to its specific combination of the pyridine ring and oxan-4-yl substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(oxan-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2/c14-11(10-3-1-2-6-12-10)13-9-4-7-15-8-5-9/h1-3,6,9H,4-5,7-8H2,(H,13,14)

InChI Key

GRIYPQPTVDTUQE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.